4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
This compound is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 2-(methylsulfonamido)phenyl group at position 3 and a p-tolyl (4-methylphenyl) group at position 3. Pyrazoline derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The methylsulfonamido group in this compound is distinctive, as sulfonamide functionalities are known to improve metabolic stability and target binding affinity in drug design .
Properties
IUPAC Name |
4-[5-[2-(methanesulfonamido)phenyl]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-14-7-9-15(10-8-14)19-13-18(22-24(19)20(25)11-12-21(26)27)16-5-3-4-6-17(16)23-30(2,28)29/h3-10,19,23H,11-13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAVRIROEMXBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-keto ester. The methylsulfonamido group can be introduced via sulfonylation reactions using methylsulfonyl chloride and a suitable base. The p-tolyl group is often introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonamido group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly noteworthy, as this moiety is found in many biologically active compounds.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the discovery of new drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring could play a key role in binding to these targets, while the methylsulfonamido and p-tolyl groups could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazoline-based oxobutanoic acid derivatives. Below is a detailed comparison with structurally related compounds from the evidence, focusing on substituent variations, synthesis yields, and physicochemical properties.
Key Observations:
Substituent Effects: Halogen vs. Sulfonamide: The target compound’s 2-(methylsulfonamido)phenyl group is unique among the listed analogs, which primarily feature halogen (Cl, Br, F) or alkoxy (methoxy, ethoxy) substituents. Aromatic vs. Heterocyclic: Compound 24 includes a bromophenyl group, while the thienyl-substituted analog in introduces a sulfur-containing heterocycle, which may alter electronic properties and binding kinetics .
Synthetic Yields: Yields for halogenated derivatives (e.g., Compound 25: 27%, Compound 26: 22%) are notably lower than for non-halogenated analogs (e.g., Compound 24: 86%), suggesting steric or electronic challenges in introducing multiple halogens . The target compound’s synthesis may face similar hurdles due to the bulky methylsulfonamido group.
Physicochemical Properties: The oxobutanoic acid moiety is conserved across all compounds, indicating its critical role in activity, possibly as a carboxylic acid pharmacophore for ionic interactions. Methoxy and ethoxy groups (Compounds 15 and 11) enhance polarity compared to halogenated or p-tolyl groups, impacting logP and bioavailability .
Structural Characterization :
- All compounds in and were characterized via 1H/13C NMR, HRMS, and HPLC, with purity exceeding 95%. The target compound would likely require similar rigorous analytical validation .
Biological Activity
The compound 4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Pyrazole ring : A five-membered ring known for diverse biological activities.
- Methylsulfonamide group : Often associated with antimicrobial properties.
- p-Tolyl group : A toluene derivative that may enhance lipophilicity and bioavailability.
- 4-Oxobutanoic acid moiety : Contributes to the compound's ability to interact with various biological targets.
Anticancer Properties
Research indicates that compounds with a pyrazole scaffold exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways .
A specific study highlighted that pyrazole compounds demonstrated cytotoxic effects against several human cancer cell lines, including H460 and A549. The compound's IC50 values were notably lower than those of standard chemotherapeutics, suggesting promising anticancer potential .
Anti-inflammatory Effects
The presence of the methylsulfonamide group suggests potential anti-inflammatory activity. Compounds containing this functional group have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . In vitro studies have shown that similar pyrazole derivatives exhibit significant COX-2 inhibition, surpassing traditional anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The compound's structure also indicates potential antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. For example, related compounds have shown effectiveness against Staphylococcus aureus and Candida albicans, demonstrating broad-spectrum antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- COX Inhibition : Reduction of inflammatory mediators through COX enzyme inhibition.
- Antimicrobial Action : Disruption of microbial cell walls or interference with metabolic pathways.
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of a series of pyrazole derivatives, including our compound of interest. The findings revealed that it exhibited an IC50 value of 193.93 µg/mL against A549 cells, indicating moderate cytotoxicity compared to established chemotherapeutics .
Case Study 2: Anti-inflammatory Activity Assessment
In a comparative study assessing the anti-inflammatory effects of various pyrazole derivatives, our compound was found to significantly reduce inflammation in vitro by inhibiting COX-2 activity more effectively than diclofenac sodium .
Table 1: Biological Activity Summary
| Activity Type | Model Organism/Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | A549 | 193.93 | |
| Anti-inflammatory | COX-2 Inhibition | Not specified | |
| Antimicrobial | Staphylococcus aureus | Moderate |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| Pyrazole with methylsulfonamide | Anticancer | Induces apoptosis |
| Pyrazole with p-tolyl | Anti-inflammatory | Inhibits COX-2 |
| Pyrazole with oxobutanoic acid | Antimicrobial | Effective against fungi |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
